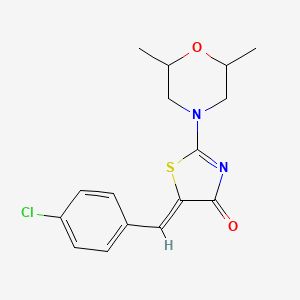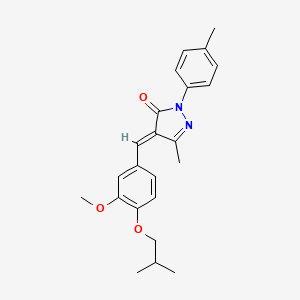
3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various scientific fields. One of the areas of interest is cancer research, where this compound has shown promising anticancer activity against different cancer cell lines. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways.
Another area of interest is neuroscience, where this compound has been shown to have neuroprotective effects. It has been reported to protect neurons from oxidative stress and inflammation, which are known to be involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activity of AKT and mTOR, which are known to be overexpressed in many cancer cells. It has also been reported to inhibit the activity of NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which are important processes in controlling cell growth and preventing cancer development. It has also been reported to have neuroprotective effects by protecting neurons from oxidative stress and inflammation, which are important factors in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments are its high purity and good yield, which make it easy to handle and use in experiments. Its potential applications in cancer research and neuroscience make it an attractive compound for further research.
The limitations of using this compound in lab experiments are its limited solubility in water, which makes it difficult to use in aqueous solutions. Its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
Future research on 3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one can focus on the following areas:
1. Further studies on its mechanism of action to understand how it inhibits the activity of certain enzymes and signaling pathways.
2. Studies on its potential applications in other scientific fields such as immunology and microbiology.
3. Development of new methods for synthesizing this compound to improve its yield and purity.
4. Studies on its potential side effects and toxicity to determine its safety for use in humans.
5. Development of new derivatives of this compound to improve its potency and selectivity for specific targets.
Conclusion:
This compound is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one has been achieved using different methods. One of the commonly used methods involves the condensation of 5-bromoindole-3-carboxaldehyde and p-anisaldehyde in the presence of a base such as potassium carbonate. This method yields the desired compound in good yield and purity.
Propriétés
IUPAC Name |
(E)-3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-22-15-6-2-12(3-7-15)18(21)9-4-13-11-20-17-8-5-14(19)10-16(13)17/h2-11,20H,1H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXZOFOQRAXDQH-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B5307349.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307354.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5307357.png)
![{1-(2-methylpyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5307360.png)

![5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B5307387.png)
![rel-(1S,3R)-3-amino-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]cyclopentanecarboxamide dihydrochloride](/img/structure/B5307389.png)
![3-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylpropanamide](/img/structure/B5307391.png)
![3-[5-(4-methoxy-2,5-dimethylbenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5307409.png)
![1-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5307419.png)
![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}alanine](/img/structure/B5307421.png)
![(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5307444.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5307450.png)